molecular formula C19H23N3O B2809390 5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline CAS No. 1274947-96-4

5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline

Cat. No.: B2809390
CAS No.: 1274947-96-4
M. Wt: 309.413
InChI Key: GXTTWAWBIUNGER-RELWKKBWSA-N
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Description

5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline is a high-purity chemical compound intended for research and development purposes. This cinnoline-derivative scaffold is of significant interest in medicinal chemistry and pharmaceutical research for the exploration of novel biologically active molecules. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex structures, or as a standard in analytical studies. Its specific molecular architecture suggests potential for investigating mechanisms of action related to enzyme inhibition or receptor binding, though its exact biological profile and applications are subject to ongoing research. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct their own thorough safety and efficacy evaluations.

Properties

IUPAC Name

(NE)-N-[7,7-dimethyl-3-(4-propan-2-ylphenyl)-6,8-dihydrocinnolin-5-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-12(2)13-5-7-14(8-6-13)16-9-15-17(21-20-16)10-19(3,4)11-18(15)22-23/h5-9,12,23H,10-11H2,1-4H3/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTTWAWBIUNGER-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C3CC(CC(=NO)C3=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C3CC(C/C(=N\O)/C3=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline typically involves multiple steps. One common method starts with the preparation of the cinnoline core, followed by the introduction of the hydroxyimino group and the isopropylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amines.

Scientific Research Applications

5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The isopropylphenyl group may interact with hydrophobic regions of proteins or membranes, affecting their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Stability/Solubility Insights
Target Compound 6,7,8-Trihydrocinnoline 5-Hydroxyimino, 3-(4-isopropylphenyl), 7,7-dimethyl Low solubility (aromaticity); potential isomerization at hydroxyimino
Imp. A (EP) [Risperidone-related] Pyrido[1,2-a]pyrimidin-4-one 4-[(E)-Hydroxyimino]methyl, 2,4-difluorophenyl E-isomer favored for stability; CAS 132961-05-8
Imp. B (EP) [Risperidone-related] Pyrido[1,2-a]pyrimidin-4-one 4-[(Z)-Hydroxyimino]methyl, 2,4-difluorophenyl Z-isomer less stable; CAS 132961-05-8
Naphthopyran Derivatives Naphthopyran Variable substituents (e.g., β-naphthol adducts) Improved aqueous solubility with TEBA catalysis

Key Observations :

  • Hydroxyimino Group: The target compound shares the hydroxyimino moiety with risperidone impurities (Imp. A/B), which are prone to isomerization. However, its placement on a cinnoline core (vs. pyrido-pyrimidinone in Imp.
  • Aromatic vs. Saturated Cores: The 6,7,8-trihydrocinnoline system is less aromatic than naphthopyrans or pyrido-pyrimidinones, possibly enhancing solubility in organic solvents but reducing aqueous compatibility compared to TEBA-catalyzed naphthopyrans .

Key Observations :

  • The target compound’s synthesis may require deprotection steps (e.g., TBAF-mediated cleavage of silyl ethers, as in ), increasing complexity compared to aqueous naphthopyran synthesis .
  • Unlike TEBA-catalyzed reactions (which are cost-effective and eco-friendly), the target’s synthesis likely involves organic solvents (e.g., THF), posing environmental and safety challenges .

Stability and Regulatory Considerations

  • Isomerization Risk: The hydroxyimino group in the target compound mirrors the instability seen in risperidone impurities, where E/Z isomerization must be rigorously controlled during manufacturing .
  • Regulatory Status: While naphthopyrans are well-documented in synthetic literature , the trihydrocinnoline scaffold is less common, necessitating additional characterization (e.g., NMR, HPLC) to confirm purity and structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline, and how can experimental efficiency be improved?

  • Methodological Answer : Use statistical Design of Experiments (DOE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary reaction parameters (temperature, solvent, catalyst loading) to identify critical factors affecting yield. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways, reducing experimental iterations. Post-analysis via multivariate regression validates optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1^1H/13^13C NMR for structural elucidation (e.g., distinguishing hydroxyimino groups), and HPLC with UV/Vis detection for purity assessment. Cross-validate results using X-ray crystallography if single crystals are obtainable. For trace impurities, employ GC-MS or LC-MS/MS .

Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, to monitor reaction progress in real time. Pair this with statistical process control (SPC) charts to track critical quality attributes (e.g., yield, purity) across batches. Use DOE to establish robust operating ranges for key variables .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic properties and reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations can assess solvation effects and conformational stability. Validate models by comparing computed IR/Raman spectra with experimental data .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic systems?

  • Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) hybrid methods to study transition states in catalytic cycles. Isotopic labeling (e.g., 15^{15}N or 2^{2}H) paired with kinetic isotope effect (KIE) studies can identify rate-determining steps. In-situ spectroscopic techniques (e.g., operando XAFS) provide temporal resolution of intermediate species .

Q. What methodologies address discrepancies in reported physicochemical data (e.g., solubility, stability) for this compound?

  • Methodological Answer : Conduct cross-laboratory validation using standardized protocols (e.g., OECD guidelines for solubility testing). For stability conflicts, perform accelerated degradation studies under controlled humidity/temperature and analyze degradation products via LC-MS. Computational models (e.g., COSMO-RS) can predict solubility parameters to reconcile experimental variances .

Q. How should reactor design be optimized for scaling up reactions involving this compound?

  • Methodological Answer : Use computational fluid dynamics (CFD) to simulate mixing efficiency and heat transfer in batch vs. continuous-flow reactors. For exothermic reactions, incorporate microreactors with high surface-area-to-volume ratios. Validate scalability using dimensionless numbers (e.g., Reynolds, Damköhler) to maintain kinetic similarity across scales .

Q. What advanced strategies exist for studying the compound’s stability under extreme conditions (e.g., high pH, oxidative environments)?

  • Methodological Answer : Employ forced degradation studies with radical initiators (e.g., AIBN for oxidative stress) and analyze products via high-resolution LC-MS. Use Arrhenius kinetics to extrapolate shelf-life under ambient conditions. Pair with DFT calculations to predict degradation pathways and identify protective functional groups .

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